Tropisetron cation

Description

Definition and Chemical Identity

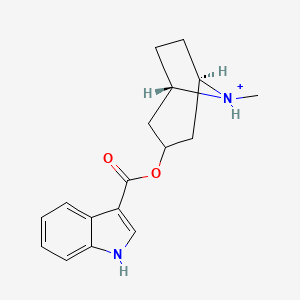

The this compound is defined as the protonated form of tropisetron, bearing the molecular formula C17H21N2O2+ and representing the predominant ionic species under physiological conditions. The cation forms through protonation of the nitrogen atom within the azabicyclo structure, specifically at the bridgehead nitrogen of the 8-methyl-8-azabicyclo[3.2.1]octane system. The International Union of Pure and Applied Chemistry systematic name for the parent compound is [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate, with the cation retaining this structural framework while carrying a positive charge.

The molecular structure of the this compound consists of three primary components: an indole ring system, a carboxylic acid ester linkage, and a tropane-derived bicyclic structure containing the protonated nitrogen center. The stereochemistry of the compound is strictly defined, with the bicyclic system exhibiting (1R,5S) configuration and the hydroxyl-bearing carbon showing specific spatial orientation. The cation demonstrates a molecular weight of 285.15 daltons when considering the additional proton, distinguishing it from the neutral molecule which possesses a molecular weight of 284.35 daltons.

Historical Development and Discovery

The development of tropisetron and its cationic form traces back to synthetic efforts in the early 1980s, with the compound initially patented in 1982 as part of research into selective serotonin receptor antagonists. The original synthetic methodology was documented in United States Patent 4789673, which described the preparation of tropisetron through esterification reactions between indole-3-carboxylic acid derivatives and tropanol compounds. The recognition of the cationic form's significance emerged from subsequent physicochemical studies that identified the compound's basic properties and protonation behavior.

The characterization of the this compound gained particular importance during the 1990s when detailed pharmacokinetic studies revealed the ionization state's crucial role in biological activity. Research conducted during this period established the compound's basic dissociation constant (pKa) value of 9.34, indicating that under physiological conditions (pH 7.4), approximately 99% of the molecule exists in its protonated, cationic form. This discovery fundamentally altered the understanding of tropisetron's mechanism of action and led to optimized formulation strategies for pharmaceutical preparations.

The crystallographic analysis of tropisetron hydrochloride, representing the cation paired with chloride counterion, was first accomplished in the late 1980s and early 1990s. These studies provided definitive structural confirmation of the cationic species and established precise bond lengths, angles, and spatial arrangements within the molecular framework. The crystal structure data revealed important information about intermolecular interactions and hydrogen bonding patterns that influence the compound's solid-state properties.

Chemical Classification and Nomenclature

The this compound belongs to multiple chemical classification systems, reflecting its complex structural nature and diverse functional groups. According to the Anatomical Therapeutic Chemical classification system, compounds containing tropisetron are designated under code A04AA03, specifically within the antiemetic and antinauseant category. From a purely chemical perspective, the cation is classified as an indolecarboxylic acid derivative, a tropane alkaloid analog, and a quaternary ammonium-like species due to its protonated nitrogen center.

The Chemical Abstracts Service has assigned the registry number 89565-68-4 to the parent tropisetron molecule, while the hydrochloride salt form (containing the cation) carries the distinct registry number 105826-92-4. The International Nonproprietary Name designation "tropisetron" applies to both the neutral molecule and its ionic forms, though specific nomenclature systems distinguish between the various ionization states. The compound appears in multiple database systems including ChemSpider (ID 16736476), ChEMBL (CHEMBL56564), and DrugBank (DB11699), with each system maintaining records for both neutral and ionic forms.

Alternative nomenclature systems recognize the compound through various systematic names including "1αH,5αH-Tropan-3α-yl indole-3-carboxylate" and "(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate". The stereochemical descriptors (1R,3R,5S) or (1R,3r,5S) frequently accompany these names to specify the exact three-dimensional arrangement of substituents around the bicyclic framework. International chemical databases maintain standardized representations using SMILES notation (CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43) and InChI strings for computational chemistry applications.

Significance in Structural Chemistry

The this compound holds considerable significance in structural chemistry due to its unique combination of rigid bicyclic architecture and flexible aromatic substituents. The compound exemplifies successful structure-activity relationship design, where the spatial arrangement of functional groups directly correlates with biological recognition and binding affinity. The cationic nitrogen center serves as a crucial pharmacophore element, providing electrostatic interactions with negatively charged regions of target receptor proteins.

From a conformational analysis perspective, the this compound demonstrates restricted rotation around the ester linkage connecting the indole and tropane components. Nuclear magnetic resonance studies have revealed that the compound adopts preferential conformations in solution, with the indole ring system oriented to minimize steric interactions with the bicyclic framework. These conformational preferences directly influence the molecule's ability to fit within specific receptor binding sites and determine selectivity profiles.

The crystallographic data for tropisetron hydrochloride reveals important structural parameters that characterize the cationic form. The bicycle adopts a slightly distorted chair-boat conformation, with the protonated nitrogen positioned at the bridgehead to maximize orbital overlap and minimize angle strain. Bond length analysis shows typical carbon-nitrogen distances of approximately 1.47 Å for the bicycle framework, while the ester carbonyl exhibits a characteristic carbon-oxygen double bond length of 1.23 Å. The indole ring system maintains planarity with minimal deviation from ideal aromatic geometry.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (cation) | 285.15 Da | |

| Basic pKa | 9.34 | |

| Melting Point (hydrochloride) | 280.1-281.1°C | |

| CAS Registry Number | 89565-68-4 (parent) | |

| Stereochemistry | (1R,5S) |

The significance of the this compound extends to its role as a model compound for understanding protonation effects in complex organic molecules. The basic nitrogen center exhibits typical aliphatic amine protonation behavior, with the positive charge stabilized through inductive effects from the surrounding carbon framework. This protonation dramatically alters the compound's physicochemical properties, including water solubility, lipophilicity, and membrane permeability characteristics. Computational chemistry studies have utilized the this compound as a benchmark system for validating molecular modeling approaches and force field parameters in drug design applications.

Properties

Molecular Formula |

C17H21N2O2+ |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/p+1/t11-,12+,13? |

InChI Key |

ZNRGQMMCGHDTEI-FUNVUKJBSA-O |

SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

Isomeric SMILES |

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

Canonical SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Applications

Mechanism of Action:

Tropisetron acts as a 5-HT3 receptor antagonist and a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This dual action contributes to its neuroprotective effects, particularly against excitotoxicity caused by glutamate, a common pathway in neurodegenerative diseases.

Case Studies:

- Glutamate-Induced Excitotoxicity: A study demonstrated that tropisetron provides significant protection against glutamate-induced damage in retinal ganglion cells. The activation of α7 nAChRs was identified as a key mechanism through which tropisetron exerts its neuroprotective effects, suggesting its potential in treating conditions like glaucoma and other retinal degenerative diseases .

- Alzheimer's Disease Model: In J20 mice, tropisetron improved cognitive functions and normalized the sAPPα/Aβ ratio, indicating a reduction in amyloid-beta levels associated with Alzheimer's disease. This study showed that treatment with tropisetron resulted in enhanced spatial memory performance compared to vehicle-treated controls .

Pain Management

Chronic Neuropathic Pain:

Recent research indicates that tropisetron can alleviate chronic neuropathic pain. In rat models subjected to spinal nerve injury, tropisetron administration led to significant reductions in pain-related behaviors. The underlying mechanism appears to involve modulation of the α7 nAChR pathway, which plays a crucial role in pain perception and inflammation .

Cognitive Enhancement

Postoperative Nausea and Vomiting:

Tropisetron is widely used for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its efficacy in these areas is well-documented, with a favorable safety profile making it suitable for long-term use in patients undergoing surgical procedures or chemotherapy .

Potential in Cognitive Disorders:

The compound has been proposed as a candidate for clinical testing in mild cognitive impairment (MCI) and Alzheimer's disease due to its ability to enhance memory performance and alter amyloid precursor protein processing positively. This suggests that tropisetron could play a role in cognitive enhancement therapies .

Summary of Key Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | 5-HT3 antagonist; α7 nAChR partial agonist | Protects against glutamate-induced excitotoxicity; improves cognitive function in AD models |

| Pain Management | Modulation of α7 nAChR | Reduces chronic neuropathic pain behaviors in rat models |

| Cognitive Enhancement | Enhances memory via APP processing | Positive effects on memory performance; potential use in MCI and AD therapies |

Chemical Reactions Analysis

Metabolic Reactions

Tropisetron undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes:

-

Hydroxylation : CYP2D6 catalyzes hydroxylation at the 5-, 6-, or 7-positions of the indole ring, forming 5-, 6-, or 7-hydroxytropisetron .

-

Conjugation : Hydroxylated metabolites are sulfated or glucuronidated for renal/biliary excretion .

Key Pathways :

Table 2: Metabolic Parameters

| Parameter | Value | Source |

|---|---|---|

| Primary Enzyme | CYP2D6 (91%), CYP3A4 (minor) | |

| Major Metabolites | 5-, 6-, 7-Hydroxytropisetron | |

| Excretion Ratio (Urine:Feces) | 5:1 |

Receptor Binding Interactions

The tropisetron cation interacts with the 5-HT receptor via:

-

π-π Stacking : Aromatic residues (Trp156, Tyr207) in the receptor’s binding pocket stabilize the indole ring .

-

Electrostatic Interactions : The cationic tertiary ammonium group forms salt bridges with Asp138 and Glu236 .

Binding Affinity :

Degradation and Stability

Tropisetron’s stability under physiological conditions is influenced by:

-

pH Sensitivity : Protonation at physiological pH enhances solubility and receptor binding .

-

Oxidative Stress : In diabetic models, tropisetron reduces lipid peroxidation (MDA levels ↓) and enhances antioxidant capacity (TAC ↑) .

Pharmacokinetic Data

| Parameter | Value | Source |

|---|---|---|

| Half-life | 5.7 hours | |

| Clearance | 1800 mL/min | |

| Bioavailability | 60–80% |

Toxicological Reactions

Comparison with Similar Compounds

Table 1: Receptor Binding and Selectivity

Renal Transporter Inhibition (OCT2/MATE1)

However, their inhibitory potencies vary significantly:

Table 2: Inhibition of Renal Transporters (IC₅₀ Values)

| Compound | OCT2 Inhibition (µM) | MATE1 Inhibition (µM) |

|---|---|---|

| Palonosetron | 2.6 | 0.1 (equal to tropisetron) |

| Ondansetron | 4.2 | 0.1 |

| Granisetron | 8.3 | 2.4 |

| Tropisetron | 14.5 | 0.1 |

| Dolasetron | 85.4 | 27.4 |

Data from HEK293 cell models .

Tropisetron exhibits moderate OCT2 inhibition but potent MATE1 inhibition, comparable to palonosetron and ondansetron. This suggests a lower risk of drug-drug interactions involving OCT2-mediated uptake compared to dolasetron but similar MATE1-related interactions .

Clinical Efficacy in CINV

In randomized trials, tropisetron monotherapy achieves complete control of acute CINV in 46–80% of patients, comparable to ondansetron and granisetron . When combined with dexamethasone, efficacy rises to 69–97%, mirroring trends seen with other 5-HT₃ antagonists. Notably, tropisetron maintains efficacy over multiple chemotherapy cycles without tachyphylaxis .

Structural and Binding Insights

Crystallographic studies reveal that tropisetron and granisetron adopt distinct orientations in the 5-HT₃ receptor binding pocket despite structural similarities. For example, tropisetron binds both 5-HT₃ and α7 nACh receptors, while granisetron lacks α7 nAChR affinity . Molecular dynamics simulations further show that tropisetron stabilizes the receptor in an antagonist conformation, akin to thymol, but with unique residue interactions .

Preparation Methods

Reaction Design

CN101033225A introduces chloro-1,3-dimethyl-2-chloroimidazoline (DMC) as a condensation agent to bypass acyl chloride formation. Indole-3-carboxylic acid, α-tropanol, and DMC react in ethyl acetate with triethylamine (TEA) at room temperature for 12–24 hours.

Optimization Highlights:

Performance Metrics

This method reduces reliance on hazardous chlorinating agents but requires stoichiometric DMC, increasing costs.

Direct Esterification Catalyzed by Aromatic Sulfonic Acids

Innovative Catalytic Approach

CN102532128A discloses a one-pot esterification using p-toluenesulfonic acid (PTSA) as a catalyst. Indole-3-carboxylic acid and α-tropanol react in toluene at 50–150°C under Dean-Stark conditions to remove water.

Critical Parameters:

Industrial Scalability

This method eliminates acyl chlorides and condensation agents, reducing waste and cost. However, elevated temperatures (up to 150°C) may degrade heat-sensitive intermediates.

Comparative Analysis of Methodologies

Industrial-Scale Process Recommendations

For large-scale production, the direct esterification method () offers the best balance of safety, yield, and cost. Key considerations include:

Q & A

Q. How to establish a robust negative control system for Tropisetron’s serotonin-modulating assays?

- Methodological Answer :

- Vehicle Controls : Use saline/vehicle-only groups in parallel with test cohorts to isolate solvent effects .

- Genetic Controls : Employ 5-HT3 receptor knockout models to confirm on-target activity .

Q. What validation steps ensure the accuracy of computational models predicting Tropisetron’s binding affinity?

- Methodological Answer :

- Docking Validation : Compare AutoDock Vina results with crystal structures of 5-HT3 receptors (PDB ID: 6NP0) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values to refine binding energy predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.